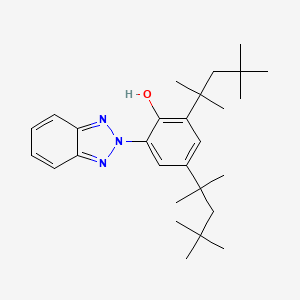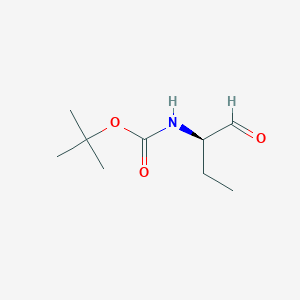
(S)-2-((S)-1-((S)-2-(((Benzyloxy)carbonyl)amino)propanoyl)pyrrolidine-2-carboxamido)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((S)-1-((S)-2-(((Benzyloxy)carbonyl)amino)propanoyl)pyrrolidine-2-carboxamido)propanoic acid is a synthetic peptide compound. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom of the alanine residue. This compound is often used in peptide synthesis and research due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-1-((S)-2-(((Benzyloxy)carbonyl)amino)propanoyl)pyrrolidine-2-carboxamido)propanoic acid typically involves the following steps:
Protection of Amino Groups: The amino groups of the amino acids are protected using the benzyloxycarbonyl (Cbz) group.
Coupling Reactions: The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Deprotection: The Cbz protecting group is removed using hydrogenation or acidic conditions to yield the final peptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-((S)-1-((S)-2-(((Benzyloxy)carbonyl)amino)propanoyl)pyrrolidine-2-carboxamido)propanoic acid undergoes various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyloxycarbonyl group.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
Hydrolysis: Yields individual amino acids or smaller peptides.
Oxidation: Yields oxidized derivatives of the peptide.
Reduction: Yields reduced derivatives of the peptide.
Substitution: Yields substituted peptides with different functional groups.
Applications De Recherche Scientifique
(S)-2-((S)-1-((S)-2-(((Benzyloxy)carbonyl)amino)propanoyl)pyrrolidine-2-carboxamido)propanoic acid has several applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery system.
Industry: Used in the production of peptide-based materials and as a standard in analytical techniques.
Mécanisme D'action
The mechanism of action of (S)-2-((S)-1-((S)-2-(((Benzyloxy)carbonyl)amino)propanoyl)pyrrolidine-2-carboxamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group provides stability and protects the peptide from premature degradation. Upon deprotection, the peptide can interact with its target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(Benzyloxy)carbonyl]-L-proline: Another peptide with a benzyloxycarbonyl protecting group, used in similar applications.
N-[(Benzyloxy)carbonyl]-L-alanine: A simpler peptide with a benzyloxycarbonyl group, used in peptide synthesis.
N-[(Benzyloxy)carbonyl]-L-cysteine: Contains a thiol group, making it useful in different chemical reactions.
Uniqueness
(S)-2-((S)-1-((S)-2-(((Benzyloxy)carbonyl)amino)propanoyl)pyrrolidine-2-carboxamido)propanoic acid is unique due to its specific sequence and the presence of the benzyloxycarbonyl protecting group. This combination provides stability and reactivity, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
61430-15-7 |
|---|---|
Formule moléculaire |
C19H25N3O6 |
Poids moléculaire |
391.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-1-[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C19H25N3O6/c1-12(21-19(27)28-11-14-7-4-3-5-8-14)17(24)22-10-6-9-15(22)16(23)20-13(2)18(25)26/h3-5,7-8,12-13,15H,6,9-11H2,1-2H3,(H,20,23)(H,21,27)(H,25,26)/t12-,13-,15-/m0/s1 |
Clé InChI |
ABYBAWDFXOWIFU-YDHLFZDLSA-N |
SMILES isomérique |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-dimethyl-N-[(3-nitrophenyl)methyl]aniline](/img/structure/B8655808.png)

![Methyl 4-{[3-(pyridin-4-yl)propyl]sulfanyl}benzoate](/img/structure/B8655811.png)

![3-[(4-Bromophenyl)methyl]-1-methylimidazolidine-2,4-dione](/img/structure/B8655822.png)







![(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methanol](/img/structure/B8655872.png)

